molecular formula C20H20N4O2S2 B2739806 N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methylbenzamide CAS No. 392294-31-4

N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methylbenzamide

Cat. No. B2739806
M. Wt: 412.53
InChI Key: VWLKZLLWYZUNNY-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and rings, including a thiadiazole ring and a benzamide moiety. The presence of these groups suggests that it could have interesting chemical and biological properties .


Molecular Structure Analysis

The compound contains a thiadiazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom . It also has a benzamide moiety, which consists of a benzene ring attached to an amide group.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the thiadiazole ring and the benzamide moiety. These groups could potentially undergo a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the thiadiazole ring could potentially make the compound more lipophilic, which could influence its solubility and reactivity .

Scientific Research Applications

Synthesis and Structural Analysis

  • Mechanism of Formation of Thiadiazoles : The condensation reaction of thiobenzamides and N-substituted thioureas can lead to the formation of 1,2,4-thiadiazoles, which are structurally related to the chemical . This process is influenced by the presence of dimethyl sulfoxide (DMSO) and an acidic catalyst, highlighting the synthetic pathways and mechanistic insights into thiadiazole derivatives (Forlani et al., 2000).

  • Synthesis of Schiff Bases Derived from Thiadiazole : Schiff bases derived from 1,3,4-thiadiazole compounds have been synthesized to explore their structural and potential biological properties. These compounds are noted for their significant DNA protective ability and antimicrobial activity, indicating a potential for therapeutic applications (Gür et al., 2020).

  • Novel Aromatic Polyimides : The synthesis of new diamines and their polymerization with various dianhydrides to produce aromatic polyimides demonstrates the versatility of incorporating thiadiazole structures into polymeric materials. These materials exhibit high thermal stability and solubility in organic solvents, indicating their potential for advanced material applications (Butt et al., 2005).

Potential Biological Activity

  • Anticancer and Antimicrobial Properties : Schiff bases containing a thiadiazole scaffold have been evaluated for their anticancer and antimicrobial activities. These studies provide insights into the potential therapeutic applications of thiadiazole derivatives, demonstrating their effectiveness against certain cancer cell lines and microbial strains (Tiwari et al., 2017; Ameen & Qasir, 2017).

Safety And Hazards

While specific safety data for this compound is not available, similar compounds, such as N-(2,3-Dimethylphenyl)thiourea, are considered hazardous and toxic if swallowed .

Future Directions

Given the interesting structure of this compound, future research could explore its synthesis, properties, and potential applications in more detail. For example, it could be interesting to investigate its potential biological activities, such as antimicrobial or anticancer activity .

properties

IUPAC Name

N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2S2/c1-12-8-6-10-16(14(12)3)21-17(25)11-27-20-24-23-19(28-20)22-18(26)15-9-5-4-7-13(15)2/h4-10H,11H2,1-3H3,(H,21,25)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWLKZLLWYZUNNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methylbenzamide

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